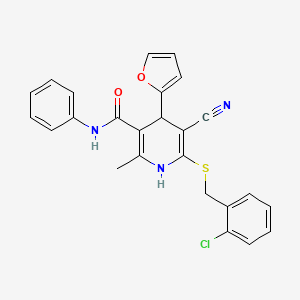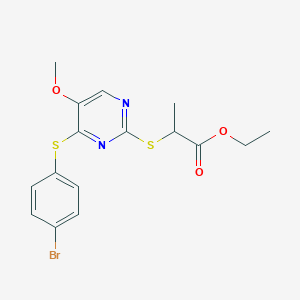![molecular formula C18H15ClF3N3O2 B2832803 1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine CAS No. 1197620-20-4](/img/structure/B2832803.png)
1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFP and is a member of the piperazine family of compounds. TFP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
科学研究应用
TFP has various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions in biological systems. TFP has also been used as a precursor for the synthesis of other compounds that have potential therapeutic applications. Additionally, TFP has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
作用机制
The mechanism of action of TFP is not fully understood. However, it has been suggested that TFP may act as a chelator of zinc ions, which are known to play a critical role in various biological processes. TFP has been shown to bind to zinc ions with high affinity, leading to the formation of a fluorescent complex that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects. Studies have shown that TFP can cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for the treatment of neurological disorders. Additionally, TFP has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of TFP is its ability to act as a fluorescent probe for the detection of zinc ions in biological systems. TFP is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the limitations of TFP is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on TFP. One area of interest is the development of TFP-based probes for the detection of other metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of TFP and its potential therapeutic applications. Finally, the development of TFP analogs with improved properties may lead to the discovery of new compounds with potential clinical applications.
Conclusion:
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TFP is efficient and cost-effective, and TFP has been shown to have various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions in biological systems. TFP has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand the mechanism of action of TFP and its potential therapeutic applications.
合成方法
The synthesis of TFP involves the reaction of 2-Chloropyridine-4-carbonyl chloride with 3-(trifluoromethyl)benzoic acid in the presence of piperazine. The reaction takes place in a solvent such as dichloromethane, and the product is purified using column chromatography. This method of synthesis has been reported in several research articles and has been found to be efficient and cost-effective.
属性
IUPAC Name |
[4-(2-chloropyridine-4-carbonyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O2/c19-15-11-13(4-5-23-15)17(27)25-8-6-24(7-9-25)16(26)12-2-1-3-14(10-12)18(20,21)22/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEHGMHJSOQMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2832721.png)
![2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene](/img/structure/B2832723.png)

![7-((4-methoxyphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832727.png)




![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832736.png)


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2832741.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide](/img/structure/B2832742.png)